Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate is a complex organic compound with a unique structure that includes cyclopropyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperidine ring followed by the introduction of the cyclopropyl groups and the ester functionality. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical compound, particularly for its effects on specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(methylcarbamoyl)cyclopropanecarboxylate
- 1-Methylcyclopropane-1-carboxylic Acid Methyl Ester
Uniqueness
Methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate is unique due to its specific structure, which includes multiple cyclopropyl groups and a piperidine ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
methyl 1-[(1-cyclopropylcyclopropyl)methylcarbamoyl]-3-methylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-11-9-18(8-5-13(11)14(19)21-2)15(20)17-10-16(6-7-16)12-3-4-12/h11-13H,3-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQWOQXYVWHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)OC)C(=O)NCC2(CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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